molecular formula C11H16O8 B13078135 (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate

(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate

Cat. No.: B13078135
M. Wt: 276.24 g/mol
InChI Key: BGAWRLZKVIFLKK-QHPFDFDXSA-N
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Description

(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is a chemical compound with a complex structure that includes a tetrahydrofuran ring substituted with hydroxymethyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems for the addition of reagents and temperature control can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The acetate groups can be reduced to form the corresponding alcohols.

    Substitution: The acetate groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of (3R,4R,5R)-5-(carboxymethyl)tetrahydrofuran-2,3,4-triyl triacetate.

    Reduction: Formation of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triol
  • (3R,4R,5R)-5-(carboxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
  • (3R,4R,5R)-5-(halomethyl)tetrahydrofuran-2,3,4-triyl triacetate

Uniqueness

(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16O8

Molecular Weight

276.24 g/mol

IUPAC Name

[(2R,3R,4R)-4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3/t8-,9-,10-,11?/m1/s1

InChI Key

BGAWRLZKVIFLKK-QHPFDFDXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]1OC(=O)C)OC(=O)C)CO

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO

Origin of Product

United States

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